![molecular formula C24H16FNO B12556847 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline CAS No. 194424-67-4](/img/structure/B12556847.png)
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline is a heterocyclic compound that features a pyranoquinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of fluorine and phenyl groups in its structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranoquinoline Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzophenone, with an appropriate aldehyde under acidic conditions to form the pyranoquinoline core.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the pyranoquinoline intermediate with 4-fluorobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives, amines, thiols
Scientific Research Applications
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl and phenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking. The pyranoquinoline core can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Fluoroquinolines: Compounds with fluorine substituents on the quinoline ring, known for their antimicrobial properties.
Phenylquinolines: Compounds with phenyl groups attached to the quinoline ring, used in various chemical and biological applications.
Uniqueness
3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline is unique due to the combination of the pyranoquinoline core with both fluorophenyl and phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
194424-67-4 |
|---|---|
Molecular Formula |
C24H16FNO |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-phenylpyrano[3,2-f]quinoline |
InChI |
InChI=1S/C24H16FNO/c25-19-10-8-18(9-11-19)24(17-5-2-1-3-6-17)15-14-21-20-7-4-16-26-22(20)12-13-23(21)27-24/h1-16H |
InChI Key |
MYJZGSQCVKWKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
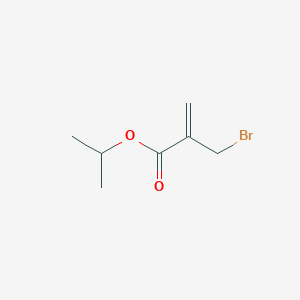
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
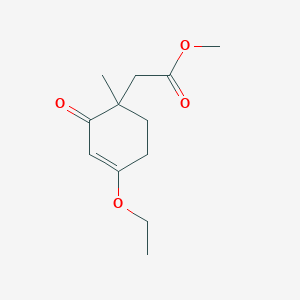
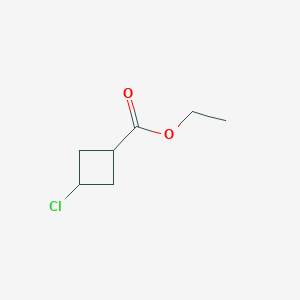


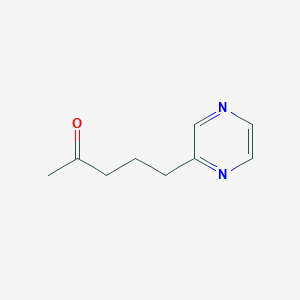

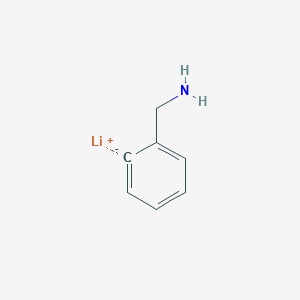
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
